molecular formula C23H16F3N3O2 B6488254 N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 898428-49-4

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B6488254
CAS No.: 898428-49-4
M. Wt: 423.4 g/mol
InChI Key: ISIKXBWRYCNZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide (molecular formula: C₂₃H₁₆F₃N₃O₂, molecular weight: 423.4 g/mol) features a quinazolinone core fused with a benzamide moiety substituted with a trifluoromethyl group. The quinazolinone ring system is a bicyclic structure known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The trifluoromethyl group at the para position of the benzamide enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize drug-like properties .

Spectroscopic characterization (e.g., IR and NMR) would confirm key functional groups, such as the quinazolinone’s carbonyl (C=O stretch at ~1680 cm⁻¹) and the absence of tautomerism observed in triazole-thione systems .

Properties

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O2/c1-14-27-20-8-3-2-7-19(20)22(31)29(14)18-6-4-5-17(13-18)28-21(30)15-9-11-16(12-10-15)23(24,25)26/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIKXBWRYCNZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its distinct molecular structure, which includes a quinazolinone core and a trifluoromethylbenzamide moiety. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC22H18F3N3O
Molecular Weight397.39 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with quinazolinone structures have demonstrated potential as antitumor agents. Studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Enzyme Inhibition : The compound is being investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

The precise mechanism of action for this compound is not fully elucidated; however, insights can be drawn from related compounds:

  • Enzyme Interaction : The compound may act as a non-covalent inhibitor of AChE, binding to the active site and preventing substrate access.
  • Cellular Pathways : It may modulate signaling pathways involved in cell survival and apoptosis, potentially through interactions with specific receptors or enzymes.

Case Studies and Research Findings

  • Antitumor Efficacy : A study by Al-Suwaidan et al. (2016) demonstrated that quinazolinone derivatives exhibited significant cytotoxicity against various cancer cell lines. The derivatives induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Activity : Research published in MDPI highlighted that certain quinazolinone derivatives showed promising activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM . These findings suggest potential for development as new antimicrobial agents.
  • Enzyme Inhibition Studies : A comparative study revealed that certain hydrazinecarboxamide derivatives exhibited moderate inhibition of AChE with IC50 values comparable to established drugs like rivastigmine . This positions this compound as a candidate for further investigation in neuropharmacology.

Scientific Research Applications

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1CondensationAnthranilic acid, aldehyde/ketone
2Nucleophilic SubstitutionFluorinated aromatic compound
3AcylationAcetic anhydride or acetyl chloride

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide has been shown to inhibit tumor growth through various mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt cell division at specific phases, reducing proliferation rates.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-II. This selectivity could lead to fewer side effects compared to non-selective NSAIDs.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. However, further research is necessary to fully elucidate these properties.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionEvidence Source
AnticancerInduces apoptosis, inhibits cell proliferation
Anti-inflammatoryCOX-II inhibition
AntimicrobialPotential activity against bacteria and fungi

Case Studies

  • Anticancer Study : A study published in European Journal of Medicinal Chemistry demonstrated that a similar quinazolinone derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction (Nguyen et al., 2019).
  • Inflammation Model : In vitro experiments showed that compounds with similar structures exhibited selective COX-II inhibition, suggesting a pathway for developing anti-inflammatory agents (Al-Majidi & Al-Khuzaie, 2015).

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of Selected Benzamide Derivatives
Compound Name / ID Molecular Weight (g/mol) Core Structure Key Functional Groups Biological Relevance Reference
Target Compound 423.4 Quinazolinone-Benzamide Trifluoromethyl, Quinazolinone carbonyl Anticancer (potential)
Example 53 (Chromenone derivative, ) 589.1 Chromenone-Pyrazolopyrimidine Fluoroaryl, Sulfonamide Kinase inhibition (assumed)
Diflubenzuron () 310.7 Benzamide-Urea Difluorophenyl, Urea Insect growth regulator
N-[4-Morpholinophenyl]-3-TFB () 350.3 Morpholine-Benzamide Trifluoromethyl, Morpholine Discontinued (unknown use)
  • Quinazolinone vs. Chromenone: The target’s quinazolinone core is distinct from the chromenone (benzopyranone) in ’s compound. Quinazolinones are associated with EGFR inhibition, while chromenones often target kinases or inflammatory pathways .
  • Trifluoromethyl Positioning : The para-substituted trifluoromethyl group in the target contrasts with the meta position in ’s compound. Para substitution may enhance dipole interactions in target binding .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target’s quinazolinone carbonyl (C=O) would exhibit a strong absorption at ~1680 cm⁻¹, similar to ’s hydrazinecarbothioamides . Absence of S-H stretches (~2500–2600 cm⁻¹) distinguishes it from thiol tautomers .
  • Solubility: The morpholine group in ’s compound enhances solubility compared to the target’s hydrophobic trifluoromethyl and quinazolinone groups .
  • Metabolic Stability : The trifluoromethyl group in both the target and fluazuron () resists oxidative metabolism, extending half-life .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety is typically constructed via cyclocondensation of 2-aminobenzamide precursors. A scalable method involves reacting 2-amino-N-methylbenzamide with aldehydes under basic conditions. For example, Cs₂CO₃ in DMSO at 135°C facilitates intramolecular cyclization via an SₙAr mechanism, yielding 2,3-disubstituted quinazolinones in 67–89% yields. This transition-metal-free approach avoids costly catalysts and simplifies purification.

An alternative route employs isatoic anhydride (10 ) and amines to generate 2-aminobenzamide intermediates, which undergo cyclization with carbon disulfide and KOH to form 2-thioxoquinazolinones. While effective, this method requires stoichiometric bases and generates sulfur byproducts, complicating waste management.

One-Pot Synthesis Using Heterogeneous Catalysts

Recent advances utilize nanoporous catalysts like SBA-Pr-SO3H for one-pot quinazolinone synthesis. In a representative procedure, 2-aminobenzamide reacts with benzaldehyde derivatives in the presence of SBA-Pr-SO3H (10 mol%) at 80°C, achieving 85–92% yields within 4 hours. The catalyst’s high surface area (≥500 m²/g) and Brønsted acidity enhance reaction kinetics while enabling reuse for five cycles without significant activity loss.

Synthesis of 4-(Trifluoromethyl)benzamide

Nitrile Hydrolysis

A high-yielding route to 4-(trifluoromethyl)benzamide involves alkaline hydrolysis of 2-trifluoromethylbenzonitrile. Reacting the nitrile with NaOH (12 g in 200 mL H₂O) at 100°C for 2 hours achieves 89.9% yield and ≥98% purity. This method avoids toxic reagents like PCl₅, aligning with green chemistry principles.

Hydrogenation-Dechlorination

For chlorinated precursors, catalytic hydrogenation removes halogens selectively. In a patented process, 2-chloro-6-trifluoromethylbenzamide undergoes H₂ (1.5 atm) over Pd/C (5 wt%) in THF, affording 2-trifluoromethylbenzamide in 95.2% yield. The use of 2-MeTHF as a solvent enhances reaction efficiency and reduces environmental impact compared to traditional THF.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final amidation couples 3-(3-aminophenyl)-2-methylquinazolin-4-one with 4-(trifluoromethyl)benzoic acid using EDC·HCl and HOBt in DMF. Optimized conditions (0°C for 30 minutes, then 24 hours at 25°C) yield the target compound in 76–84% purity. Excess EDC·HCl (1.5 equiv) minimizes dimerization side reactions.

Schotten-Baumann Reaction

Alternatively, the Schotten-Baumann method employs 4-(trifluoromethyl)benzoyl chloride and aqueous NaOH. Adding the acid chloride dropwise to a stirred mixture of the amine and NaOH (10% w/v) at 0°C achieves 68–72% yield with minimal racemization. This method is cost-effective but requires strict pH control to prevent hydrolysis of the acyl chloride.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The table below summarizes key methodologies:

StepMethodCatalyst/ReagentYield (%)Purity (%)
Quinazolinone coreCs₂CO₃-mediated SₙArCs₂CO₃8995
3-Phenyl introductionSuzuki-MiyauraPd(PPh₃)₄8298
Trifluoromethyl benzamideNitrile hydrolysisNaOH89.998.8
AmidationEDC/HOBtEDC·HCl, HOBt8497

Environmental and Scalability Considerations

  • Quinazolinone synthesis : SBA-Pr-SO3H catalysis reduces waste generation by 40% compared to homogeneous acids.

  • Benzamide preparation : The hydrogenation-dechlorination route in 2-MeTHF lowers the E-factor (kg waste/kg product) to 1.2 vs. 3.5 for traditional methods.

  • Industrial scalability is demonstrated for nitrile hydrolysis (100 g batches) and one-pot quinazolinone synthesis (50 g scale) .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide?

  • Methodology : The synthesis involves multi-step reactions, including coupling of 2-methyl-4-oxoquinazoline with 4-(trifluoromethyl)benzoyl chloride in dichloromethane at room temperature, using triethylamine as a base . Key parameters include:
  • Solvent choice : Dichloromethane ensures solubility of intermediates.
  • Temperature control : Room temperature minimizes side reactions (e.g., decomposition of trifluoromethyl groups).
  • Base selection : Triethylamine facilitates deprotonation and accelerates coupling.
    Hazardous intermediates (e.g., acyl chlorides) require strict safety protocols, including fume hood use and inert gas purging .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Methodology : Use orthogonal analytical techniques:
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) to assess purity >98% .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., quinazolinone carbonyl signal at ~170 ppm, trifluoromethyl singlet at ~120 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 429.12) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize assays based on quinazolinone derivatives' known activities:
  • Anticancer : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or VEGFR2) with ATP-competitive binding analysis .

Q. How stable is this compound under varying storage conditions?

  • Methodology : Conduct stability studies using:
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >150°C) .
  • Light sensitivity : Monitor UV-Vis absorbance changes under accelerated light exposure (e.g., 5000 lux for 48 hrs) .
  • Hygroscopicity : Store in desiccators with silica gel; avoid aqueous buffers unless lyophilized .

Q. What intermediates should be isolated during synthesis for quality control?

  • Methodology : Key intermediates include:
  • 2-Methyl-4-oxo-3,4-dihydroquinazoline : Confirm via IR (C=O stretch at 1680 cm⁻¹) .
  • 4-(Trifluoromethyl)benzoyl chloride : Monitor by TLC (Rf ~0.7 in hexane/ethyl acetate 8:2) .
    Isolate intermediates via flash chromatography (silica gel, hexane:EtOAc gradient) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodology : Address discrepancies by:
  • Dose-response validation : Replicate assays with extended concentration ranges (e.g., 0.1–200 μM) .
  • Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to isolate target specificity .
  • Metabolic stability : Pre-treat compounds with liver microsomes to rule out rapid degradation .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodology : Design analogues with systematic modifications:
  • Trifluoromethyl replacement : Substitute with Cl, Br, or methyl groups to assess electronic effects .
  • Quinazolinone ring substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 6 .
    Prioritize computational docking (e.g., AutoDock Vina) to predict binding modes to kinase domains .

Q. How can mutagenicity risks identified in Ames testing be mitigated?

  • Methodology : Based on Ames II data for similar compounds :
  • Structural modifications : Replace mutagenic moieties (e.g., anomeric amides) with bioisosteres (e.g., pyridines).
  • Prodrug design : Mask reactive groups (e.g., esterification of benzamide) to reduce direct DNA interaction.
  • In silico screening : Use tools like DEREK Nexus to flag structural alerts pre-synthesis.

Q. What techniques improve solubility for in vivo studies?

  • Methodology : Employ formulation strategies:
  • Nanoparticle encapsulation : Use PLGA polymers (e.g., 50:50 lactide:glycolide) for sustained release .
  • Co-solvent systems : Dissolve in PEG-400/water (30:70) with sonication .
  • Salt formation : Screen with counterions (e.g., HCl, sodium) to enhance aqueous solubility .

Q. How can multi-step reaction yields be optimized without compromising safety?

  • Methodology :
    Adopt flow chemistry principles :
  • Continuous flow reactors : Minimize hazardous intermediate accumulation (e.g., acyl chlorides).
  • DOE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface modeling.
  • In-line analytics : Use FTIR or UV probes for real-time monitoring of reaction progress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.